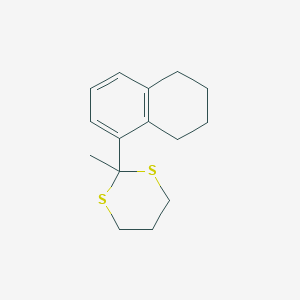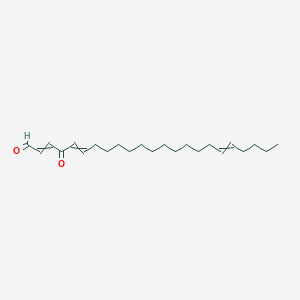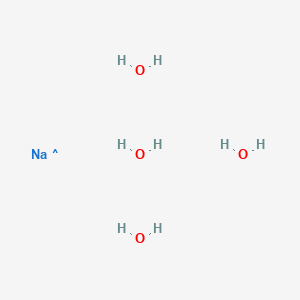![molecular formula C15H32Si2 B14281078 Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- CAS No. 139459-16-8](/img/structure/B14281078.png)
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- is an organosilicon compound known for its unique structure and properties. It is a colorless liquid that is classified as a hydrosilane due to the presence of an Si-H bond. This compound is notable for its weak Si-H bond, which makes it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction involves the following steps :
- (Me3Si)4Si + MeLi → (Me3Si)3SiLi + Me4Si
- (Me3Si)3SiLi + HCl → (Me3Si)3SiH + LiCl
Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium can directly yield the silane, although in modest yield :
- 3 Me3SiCl + HSiCl3 + 6 Li → (Me3Si)3SiH + 6 LiCl
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of lithium and chlorosilanes in controlled environments ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- undergoes various types of reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators and hydrogen donors. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, the reduction of organic halides typically yields the corresponding hydrocarbons, while hydrosilylation of alkenes results in the formation of organosilicon compounds .
Scientific Research Applications
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions.
Biology: Its reducing properties make it useful in various biochemical applications.
Industry: It is used in the production of advanced materials and in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through the weak Si-H bond, which allows it to act as a hydrogen donor in radical reactions. The molecular targets and pathways involved include the reduction of various functional groups and the formation of stable organosilicon compounds .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: This compound has a similar structure but a stronger Si-H bond, making it less reactive as a reducing agent.
Triethylsilane: Another related compound with a stronger Si-H bond, commonly used as a reducing agent in organic synthesis.
Uniqueness
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- is unique due to its weak Si-H bond, which makes it a highly effective radical reducing agent. This property distinguishes it from other silanes and makes it valuable in various chemical and industrial applications .
Properties
CAS No. |
139459-16-8 |
|---|---|
Molecular Formula |
C15H32Si2 |
Molecular Weight |
268.58 g/mol |
IUPAC Name |
trimethyl-[3-tri(propan-2-yl)silylprop-1-ynyl]silane |
InChI |
InChI=1S/C15H32Si2/c1-13(2)17(14(3)4,15(5)6)12-10-11-16(7,8)9/h13-15H,12H2,1-9H3 |
InChI Key |
MBCXCLJBYYSAFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](CC#C[Si](C)(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




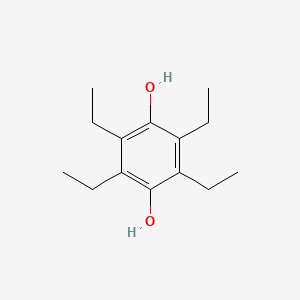
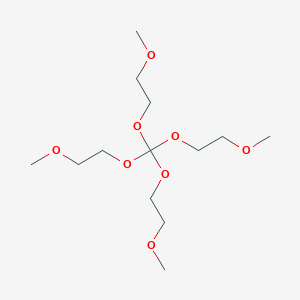

![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)

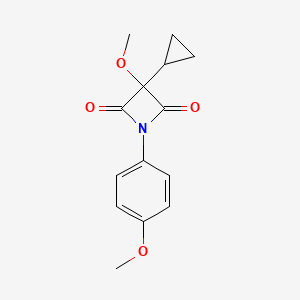
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

